4-(1H-Imidazol-4-ylmethyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-4-ylmethyl)-phenylamine is a chemical compound that features an imidazole ring attached to a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-ylmethyl)-phenylamine typically involves the formation of the imidazole ring followed by its attachment to a phenylamine group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to achieve the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The specific details of industrial methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylamine group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted phenylamine derivatives .
Scientific Research Applications
4-(1H-Imidazol-4-ylmethyl)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-(1H-Imidazol-4-ylmethyl)-phenylamine can be compared with other imidazole-containing compounds such as:
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Clotrimazole: An antifungal agent with an imidazole ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other imidazole-containing compounds.
Properties
CAS No. |
57662-33-6 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3/c11-9-3-1-8(2-4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) |
InChI Key |
LKKISAMEUBGGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.